molecular formula C12H16N2O4 B1613537 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 954238-52-9

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B1613537
CAS No.: 954238-52-9
M. Wt: 252.27 g/mol
InChI Key: LHKSERFGEFCORM-UHFFFAOYSA-N
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Description

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C12H16N2O4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is the reaction of 3-amino-4-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: HATU or EDC in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

Scientific Research Applications

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .

Comparison with Similar Compounds

Similar Compounds

    4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but with the Boc group on the para position.

    3-Amino-4-methylbenzoic acid: Lacks the Boc protection.

    3-Amino-4-hydroxybenzoic acid: Hydroxy group instead of Boc protection

Uniqueness

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKSERFGEFCORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630197
Record name 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-52-9
Record name 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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